ethyl 6-acetyl-2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine bicyclic core. Key structural features include:
- Position 6: An acetyl substituent, influencing conformational stability and metabolic resistance.
- Position 3: An ethyl ester, enhancing solubility and serving as a synthetic handle for derivatization.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-fluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S/c1-3-26-19(25)16-14-8-9-22(11(2)23)10-15(14)27-18(16)21-17(24)12-4-6-13(20)7-5-12/h4-7H,3,8-10H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIUAJCCWHOFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of ethyl 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
ethyl 6-acetyl-2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
ethyl 6-acetyl-2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-acetyl-2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally similar derivatives:
Table 1: Structural and Molecular Comparison
*Calculated based on structural analogs.
Key Observations:
- Steric Bulk : Bulky groups like benzyl () or pyridin-4-ylmethyl () may hinder membrane permeability compared to the target’s compact acetyl group .
- Synthetic Flexibility : The ethyl ester at position 3 is conserved across analogs, enabling modular derivatization (e.g., hydrolysis to carboxylic acids) .
Physicochemical Properties:
- Stability: The acetyl group at position 6 may reduce oxidative metabolism compared to alkyl chains (e.g., butanoyl in ) .
Biological Activity
Ethyl 6-acetyl-2-(4-fluorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a thieno[2,3-c]pyridine core with several substituents that enhance its biological properties. The presence of the 4-fluorobenzamido group is significant as fluorine atoms can influence the electronic properties of compounds, potentially affecting their biological interactions and activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may act on various enzymes and receptors involved in cellular signaling pathways. However, detailed mechanistic studies are still required to fully elucidate these interactions.
Antibacterial Activity
Research has demonstrated that thieno[2,3-c]pyridine derivatives exhibit notable antibacterial properties. A study involving synthesized thienopyridines showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like the 4-fluorobenzamido moiety can enhance antibacterial effects by stabilizing the active form of the compound.
| Compound | Gram-positive Activity (µg/mL) | Gram-negative Activity (µg/mL) |
|---|---|---|
| 4a | 25 | ≥200 |
| 4b | 12.5 | ≥200 |
| 5b | 6.25 | 100 |
| 7b | 3.125 | 50 |
This table summarizes the in vitro antibacterial activity of selected thienopyridine derivatives against various bacterial strains .
Anticancer Potential
The thieno[2,3-c]pyridine scaffold has also been explored for anticancer activity. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This compound may exhibit similar properties based on its structural characteristics.
Case Studies and Research Findings
- Antibacterial Screening : A series of thienopyridines were synthesized and screened for antibacterial activity using disk diffusion assays. The results indicated that modifications at specific positions on the pyridine ring significantly influenced antibacterial efficacy .
- Anticancer Studies : Preliminary studies have suggested that thieno[2,3-c]pyridine derivatives can inhibit tumor growth in vitro. Further research is needed to assess their effectiveness in vivo and understand their mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
